Tribenzyltin chloride

Catalog No.
S1891684
CAS No.
3151-41-5
M.F
C21H21ClSn
M. Wt
427.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tribenzyltin chloride

CAS Number

3151-41-5

Product Name

Tribenzyltin chloride

IUPAC Name

tribenzyl(chloro)stannane

Molecular Formula

C21H21ClSn

Molecular Weight

427.6 g/mol

InChI

InChI=1S/3C7H7.ClH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H;/q;;;;+1/p-1

InChI Key

PUFMEHZUXSPPAM-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl

The exact mass of the compound Tribenzyltin chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405641. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tribenzyltin chloride is a specialized triorganotin halide utilized primarily as a precursor for advanced organotin complexes, a Lewis acid catalyst, and a synthetic intermediate. Unlike highly volatile alkyltin halides, it is a stable crystalline solid with a melting point of 142–144 °C, significantly improving laboratory and industrial handling safety . Structurally, it features an sp3-hybridized methylene spacer between the phenyl rings and the tin center, which distinguishes its electronic density and steric flexibility from direct aryl-tin compounds like triphenyltin chloride. This structural modulation makes tribenzyltin chloride a highly specific procurement choice for applications requiring finely tuned Lewis acidity, unique coordination geometries, or compatibility with aqueous synthetic routes.

Substituting tribenzyltin chloride with more common in-class alternatives like triphenyltin chloride or tributyltin chloride fundamentally alters process economics, handling requirements, and chemical reactivity [1]. From a procurement and manufacturing perspective, triphenyltin chloride requires strictly anhydrous, hazardous Grignard reagents for its synthesis, whereas tribenzyltin chloride can be synthesized directly in aqueous media, drastically altering precursor cost and scalability [2]. Furthermore, substituting with tributyltin chloride introduces severe handling challenges, as the latter is a highly toxic liquid, whereas tribenzyltin chloride is a manageable solid. Finally, the steric flexibility of the benzyl groups alters the formation of hypervalent tin complexes, meaning ligand coordination protocols optimized for rigid phenyl groups will fail or yield entirely different structural geometries if substituted [1].

Direct Aqueous Synthesis Compatibility vs. Triphenyltin Chloride

A major procurement and manufacturability advantage of tribenzyltin chloride is its synthetic accessibility. It can be prepared via the direct reaction of benzyl chloride with metallic tin powder in boiling water (100 °C), yielding the product efficiently without the need for organic solvents [1]. In contrast, synthesizing the comparator triphenyltin chloride requires strictly anhydrous conditions using highly reactive Grignard reagents (e.g., phenylmagnesium bromide) and tin(IV) chloride. This eliminates the need for pyrophoric reagents and complex moisture-exclusion infrastructure during bulk precursor manufacturing.

Evidence DimensionSynthesis Route Requirements
Target Compound DataAqueous suspension (water, 100 °C, direct Sn powder reaction)
Comparator Or BaselineTriphenyltin chloride (Requires anhydrous Grignard reagents in dry solvents)
Quantified DifferenceElimination of anhydrous/pyrophoric handling steps for precursor generation
ConditionsBulk organotin halide synthesis

Enables greener, more cost-effective, and scalable procurement of the base organotin halide without requiring specialized anhydrous manufacturing facilities.

Thermal Stability and Physical State vs. Alkyltin Halides

Tribenzyltin chloride is a stable crystalline solid with a melting point of 142–144 °C . This physical state provides a significant handling advantage over common alkyltin comparators. For instance, tributyltin chloride is a hazardous liquid at room temperature, and trimethyltin chloride is a highly volatile solid (m.p. 37–39 °C) that presents severe inhalation toxicity risks. The high melting point and low vapor pressure of tribenzyltin chloride drastically reduce the risk of aerosolization and inhalation exposure during weighing and transfer operations.

Evidence DimensionMelting Point and Physical State
Target Compound Data142–144 °C (Stable solid)
Comparator Or BaselineTrimethyltin chloride (37–39 °C, highly volatile) / Tributyltin chloride (Liquid)
Quantified Difference>100 °C higher melting point than trimethyltin chloride, eliminating room-temperature volatility
ConditionsStandard laboratory weighing and material handling at standard temperature and pressure

Significantly lowers the required engineering controls and inhalation exposure risks during material transfer compared to volatile or liquid organotin chlorides.

Electronic Density Modulation and Lewis Acidity via sp3 Spacer

The presence of the methylene spacer (-CH2-) between the phenyl ring and the tin atom in tribenzyltin chloride alters the electron density at the tin center compared to the direct sp2-Sn bond in triphenyltin chloride. This is quantitatively observable in 119Sn NMR spectroscopy, where tribenzyltin chloride exhibits a chemical shift of +49.4 ppm in CDCl3[1]. This distinct electronic environment modulates its Lewis acidity, influencing how it coordinates with donor ligands (e.g., forming stable trigonal bipyramidal complexes with amines like 4-DMAP), making it a specialized Lewis acid where triphenyltin is too electron-deficient or sterically rigid.

Evidence Dimension119Sn NMR Chemical Shift (Electron Density Indicator)
Target Compound Data+49.4 ppm
Comparator Or BaselineTriphenyltin chloride (typically exhibits negative shifts, e.g., ~ -45 ppm in non-coordinating solvents)
Quantified DifferenceSignificant downfield shift reflecting altered s-character and electron density at the tin center
Conditions119Sn NMR spectroscopy in CDCl3 solution

Allows chemists to fine-tune the Lewis acidity and ligand-binding strength in catalytic cycles or complexation reactions where direct aryl-tin bonds are non-optimal.

Aqueous-Compatible Organometallic Reagent Synthesis

Due to its stability and origin in aqueous synthesis, tribenzyltin chloride is uniquely suited for developing water-tolerant organotin reagents and catalysts. It allows manufacturers to bypass the strict anhydrous protocols and pyrophoric Grignard reagents required by triphenyltin derivatives, lowering the barrier to scalable production [1].

Synthesis of Hypervalent Tin Complexes

It is the preferred precursor for synthesizing five- and six-coordinate tin complexes (e.g., with pyridine derivatives or Schiff bases). The steric flexibility of the benzyl group's sp3 spacer allows for specific trigonal bipyramidal geometries that more rigid phenyl groups cannot easily accommodate, as evidenced by its unique 119Sn NMR coordination shifts[2].

Reduced-Volatility Solid-State Additive Research

Tribenzyltin chloride serves as a critical model compound in the development of less volatile, solid-state organotin polymer additives or biocides. Its high melting point (142–144 °C) allows it to replace highly hazardous, volatile liquid tributyltin chloride in testing environments that require safer handling and weighing profiles .

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3151-41-5

Dates

Last modified: 08-16-2023

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